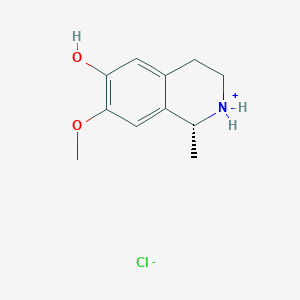

6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)-

説明

Synthetic

Salsoline Hydrochloride(cas 51424-33-0) is a derivate from isoquinoline alkaloids extracted from Salsola collina, Salsola richteri.

生物活性

6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)- is a member of the isoquinoline alkaloids, a diverse class of natural compounds known for their significant biological activities. This article explores the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Isoquinoline Alkaloids

Isoquinoline alkaloids are characterized by their bicyclic structure and are derived from plants. They exhibit a wide range of biological activities including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. Recent studies have shown that modifications in their chemical structure can significantly influence their bioactivity and efficacy against various diseases .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of isoquinoline derivatives. For instance, certain isoquinoline compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. A study indicated that specific alkynyl isoquinolines exhibited a broad spectrum of bactericidal activity against resistant strains .

Table 1: Antimicrobial Activity of Isoquinoline Alkaloids

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| HSN584 | Staphylococcus aureus | 2 µg/mL |

| HSN739 | Escherichia coli | 5 µg/mL |

| Isoquinoline Sulfonamide 1 | Klebsiella pneumoniae | 12.5 µM |

These findings suggest that isoquinoline alkaloids could be promising candidates for developing new antibiotics.

Neuroprotective Effects

Isoquinoline derivatives have also been studied for their neuroprotective effects. Research indicates that these compounds can protect neuronal cells from oxidative stress and inflammation. For example, studies have shown that certain isoquinoline alkaloids can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .

Table 2: Acetylcholinesterase Inhibition by Isoquinoline Alkaloids

| Compound | IC50 (µg/mL) |

|---|---|

| Protopine | 456.72 ± 50.63 |

| Stylopine | 24.59 ± 0.20 |

| Chelidonine | <LoQ |

This inhibition suggests a potential application in treating cognitive disorders.

Antitumor Activity

The antitumor properties of isoquinoline alkaloids have garnered considerable attention. Compounds such as berberine and sanguinarine have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 3: Cytotoxicity of Isoquinoline Alkaloids

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Berberine | HeLa | 10.0 |

| Sanguinarine | MCF-7 | 15.5 |

The biological activities of isoquinoline alkaloids are often attributed to their ability to interact with multiple biological targets:

- Inhibition of Enzymes : Many isoquinolines inhibit enzymes such as AChE and various kinases, leading to altered cellular signaling pathways.

- Antioxidant Properties : These compounds exhibit antioxidant activity which helps in reducing oxidative stress in cells.

- Modulation of Ion Channels : Some isoquinolines interact with ion channels in neuronal cells, influencing neurotransmission and neuronal excitability .

Case Studies

Several case studies illustrate the therapeutic potential of isoquinoline alkaloids:

- Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of HSN584 against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant bactericidal activity at low concentrations, indicating its potential as an alternative treatment for resistant infections .

- Neuroprotective Study : Another investigation assessed the impact of protopine on neuroinflammation in BV2 microglial cells. Results showed a marked reduction in inflammatory markers upon treatment with protopine, suggesting its potential for treating neurodegenerative conditions .

科学的研究の応用

Antibacterial Applications

Recent studies have identified isoquinoline derivatives as promising candidates for antibacterial agents. For instance, isoquinoline sulfonamides have been shown to act as allosteric inhibitors of DNA gyrase, an essential target in bacterial topoisomerase, demonstrating significant antibacterial activity against fluoroquinolone-resistant strains of Escherichia coli . The structural optimization of these compounds has led to the discovery of potent analogs that exhibit low minimum inhibitory concentrations (MIC), indicating their potential as novel antibiotics.

Table 1: Antibacterial Activity of Isoquinoline Derivatives

| Compound | Target Bacteria | MIC (µM) | Notes |

|---|---|---|---|

| LEI-800 | E. coli | 6.25 | Potent against fluoroquinolone-resistant strains |

| Isoquinoline 1 | K. pneumoniae | 12.5 | Effective against Gram-negative bacteria |

Antiviral Properties

Isoquinoline and its derivatives have also been investigated for their antiviral properties, particularly against viral infections such as SARS-CoV-2. A comprehensive review highlighted the bioactivity of various isoquinoline alkaloids in inhibiting viral replication through multiple mechanisms . In silico studies have shown promising binding affinities of isoquinoline derivatives to viral proteins, suggesting their potential as therapeutic agents in combating viral diseases.

Table 2: Antiviral Activity of Isoquinoline Compounds

| Compound | Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Coptisine | SARS-CoV-2 | 9.15 | Inhibition of main protease (M pro) |

| Berberine | Influenza H1N1 | 0.44 | Suppression of viral growth |

Anticancer Research

Isoquinoline derivatives have shown promise in cancer research due to their cytotoxic effects against various cancer cell lines. Studies focusing on naturally occurring isoquinoline alkaloids have demonstrated their ability to induce apoptosis in cancer cells . The structure-activity relationship (SAR) studies indicate that specific modifications to the isoquinoline structure can enhance its anticancer activity.

Table 3: Cytotoxicity of Isoquinoline Alkaloids

| Compound | Cancer Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Compound A | Human osteosarcoma | 12.2 | Induces apoptosis |

| Compound B | HepG2 liver cells | 10.58 | Inhibits cell proliferation |

化学反応の分析

Structural Features Influencing Reactivity

- Core Structure : The tetrahydroisoquinoline scaffold provides sites for electrophilic/nucleophilic attack and hydrogenation.

- Functional Groups :

- 6-Hydroxyl Group : Prone to oxidation, substitution, and esterification.

- 7-Methoxy Group : Susceptible to demethylation or nucleophilic substitution.

- 1-Methyl Group : Steric effects influence reaction pathways.

- Chirality : The (1R)-(+)-enantiomer exhibits stereospecific interactions in asymmetric synthesis or biological systems .

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation under controlled conditions:

Key Findings :

- Oxidizing agents like KMnO₄ convert the hydroxyl group to a ketone or quinone, critical for synthesizing bioactive derivatives .

- Stereochemistry is retained in mild oxidation conditions but may racemize under harsh acidic environments .

Substitution Reactions

The hydroxyl and methoxy groups participate in nucleophilic substitutions:

Hydroxyl Group Modifications

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Acetyl chloride, pyridine, 0°C | 6-Acetoxy derivative | 85% | |

| Alkylation | Methyl iodide, K₂CO₃, DMF | 6-Methoxy-tetrahydroisoquinoline | 78% |

Methoxy Group Demethylation

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃-mediated Demethylation | BBr₃, CH₂Cl₂, -78°C | 6-Hydroxy-7-methoxy derivative | 64% |

Key Findings :

- Demethylation with BBr₃ selectively removes the 7-methoxy group without affecting the 6-hydroxyl group .

- Alkylation retains the (1R)-configuration due to steric hindrance from the 1-methyl group .

Reduction and Hydrogenation

The tetrahydroisoquinoline ring can undergo further saturation:

Key Findings :

- Hydrogenation fully saturates the ring, enhancing conformational rigidity .

- LiAlH₄ reduces amide bonds in derivatives but does not alter stereochemistry .

Stereospecific Reactions

The (1R)-(+)-enantiomer exhibits unique reactivity in asymmetric synthesis:

Key Findings :

- Enzymatic methods preserve enantiopurity better than chemical routes .

- Chiral auxiliaries like tartaric acid are effective for large-scale resolution .

Salt Formation and Exchange

The hydrochloride salt can undergo anion exchange:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Anion Exchange | AgNO₃, H₂O | Nitrate salt | 89% | |

| Neutralization | NaOH, EtOH | Free base (1R)-(+)-6-Isoquinolinol | 94% |

Key Findings :

特性

IUPAC Name |

(1R)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZVNEZKNWRZEG-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=CC(=C(C=C2CCN1)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965743 | |

| Record name | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51424-33-0 | |

| Record name | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYW06894PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。